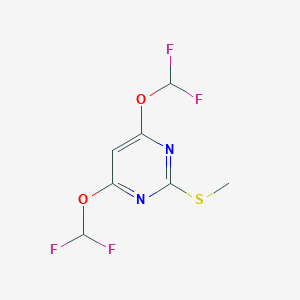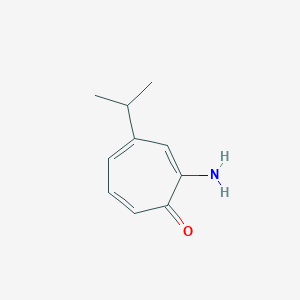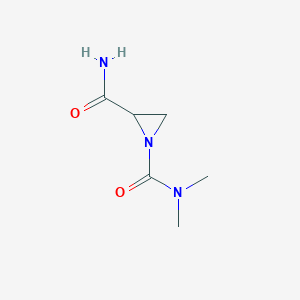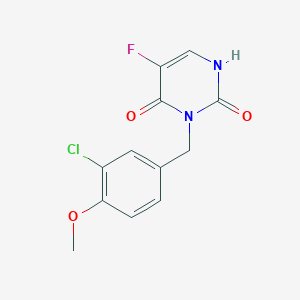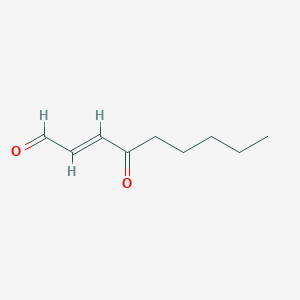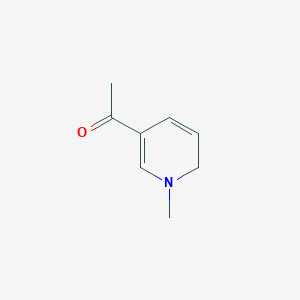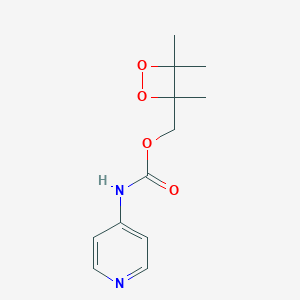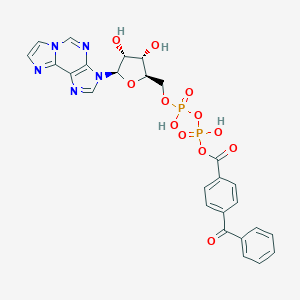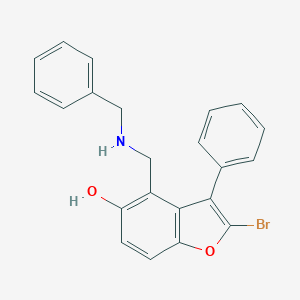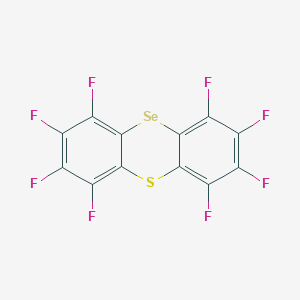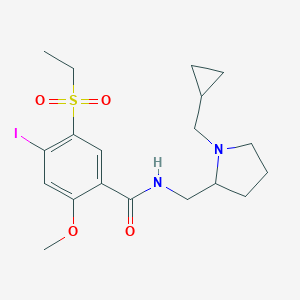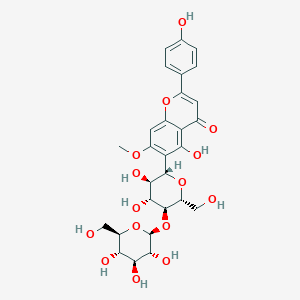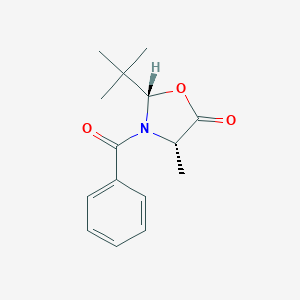
3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone, also known as BDMO, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the oxazolidinone family, which is known for its antimicrobial properties. BDMO has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for use in laboratory experiments.
作用機序
The mechanism of action of 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone is not fully understood, but it is believed to involve inhibition of bacterial protein synthesis. 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone has been shown to bind to the bacterial ribosome and prevent the formation of peptide bonds between amino acids during protein synthesis. This leads to the inhibition of bacterial growth and ultimately, cell death.
生化学的および生理学的効果
In addition to its antimicrobial properties, 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone has been shown to have a variety of other biochemical and physiological effects. 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone has been shown to have anti-inflammatory properties, which makes it a promising candidate for the development of new anti-inflammatory drugs. 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone has also been shown to have anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One of the main advantages of using 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone in laboratory experiments is its potent antimicrobial activity. This makes it a valuable tool for studying bacterial growth and development. However, one of the limitations of using 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone is that it can be toxic to mammalian cells at high concentrations. This means that care must be taken when using 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone in laboratory experiments to ensure that it does not have any negative effects on mammalian cells.
将来の方向性
There are many potential future directions for research on 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone. One area of interest is in the development of new antibiotics based on the structure of 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone. Researchers are also interested in studying the anti-inflammatory and anti-cancer properties of 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone in more detail, with the goal of developing new drugs for the treatment of these conditions. Another potential area of research is in the development of new methods for synthesizing 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone, with the goal of making the synthesis process more efficient and cost-effective. Overall, 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone is a promising compound with many potential applications in scientific research.
合成法
3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone can be synthesized using a variety of methods, including the reaction of 2-tert-butyl-4-methyl-1,3-oxazoline with benzoyl chloride. This reaction produces 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone as a white crystalline solid with a melting point of 97-99°C. Other methods of synthesis include the reaction of 2-tert-butyl-4-methyl-1,3-oxazoline with benzoyl isocyanate or the reaction of 2-tert-butyl-4-methyl-1,3-oxazoline with phosgene followed by reaction with benzylamine.
科学的研究の応用
3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone has been studied extensively for its potential applications in scientific research. One area of research where 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone has shown promise is in the development of new antibiotics. 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone has been shown to have potent antimicrobial activity against a variety of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This makes 3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone a promising candidate for the development of new antibiotics to combat antibiotic-resistant bacterial infections.
特性
CAS番号 |
104057-64-9 |
|---|---|
製品名 |
3-Benzoyl-2-2(1,1-dimethylethyl)-4-methyl-5-oxazolidinone |
分子式 |
C15H19NO3 |
分子量 |
261.32 g/mol |
IUPAC名 |
(2S,4S)-3-benzoyl-2-tert-butyl-4-methyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C15H19NO3/c1-10-13(18)19-14(15(2,3)4)16(10)12(17)11-8-6-5-7-9-11/h5-10,14H,1-4H3/t10-,14-/m0/s1 |
InChIキー |
VQCFYKBTJKIGNX-HZMBPMFUSA-N |
異性体SMILES |
C[C@H]1C(=O)O[C@H](N1C(=O)C2=CC=CC=C2)C(C)(C)C |
SMILES |
CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C(C)(C)C |
正規SMILES |
CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



